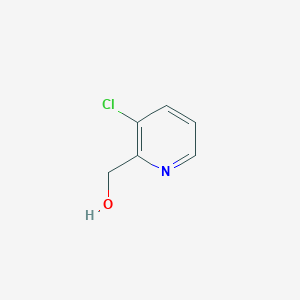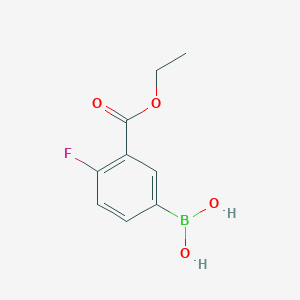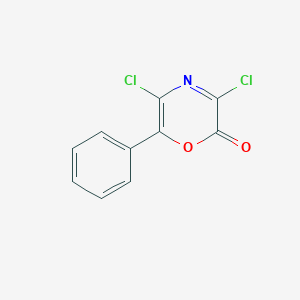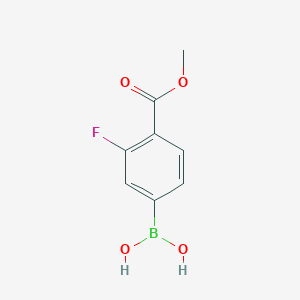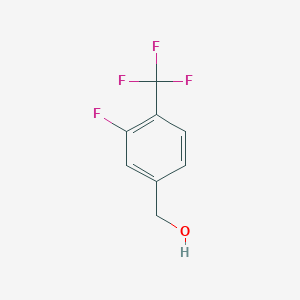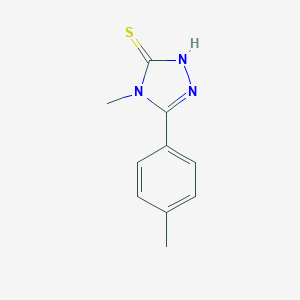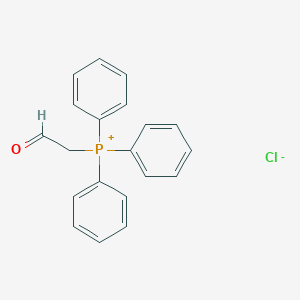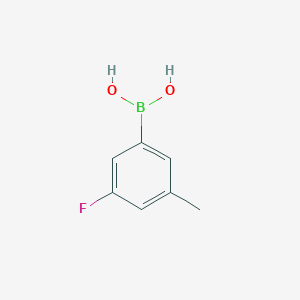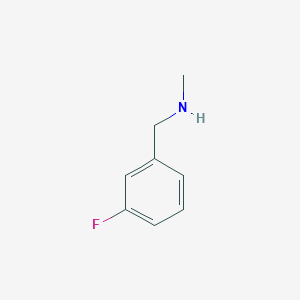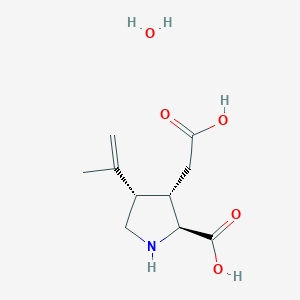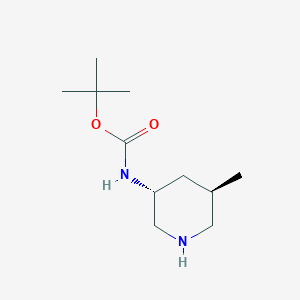
(3R,5R)-3-(Boc-amino)-5-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3-(Boc-amino)-5-methylpiperidine is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position and a methyl group at the 5-position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(Boc-amino)-5-methylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (3R,5R)-5-methylpiperidine.
Protection of the Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-(Boc-amino)-5-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Substituted piperidine derivatives.
Deprotection: Free amine derivatives.
Oxidation/Reduction: Oxidized or reduced piperidine derivatives.
Scientific Research Applications
(3R,5R)-3-(Boc-amino)-5-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3R,5R)-3-(Boc-amino)-5-methylpiperidine depends on its specific application. In general, the compound can act as a precursor or intermediate in the synthesis of biologically active molecules. Its molecular targets and pathways are determined by the structure of the final product synthesized from it. For example, when used in drug development, the compound may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-(Boc-amino)-5-fluoropiperidine: Similar structure with a fluorine atom at the 5-position.
(3R,5R)-3-(Boc-amino)-5-chloropiperidine: Similar structure with a chlorine atom at the 5-position.
(3R,5R)-3-(Boc-amino)-5-hydroxypiperidine: Similar structure with a hydroxyl group at the 5-position.
Uniqueness
(3R,5R)-3-(Boc-amino)-5-methylpiperidine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the biological activity of the compounds synthesized from it, making it a valuable intermediate in pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
